molecular formula C7H12ClNO2 B1603795 (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 448949-65-3

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No. B1603795
M. Wt: 177.63 g/mol
InChI Key: WUKAJPOKLIRLLD-YAFCINRGSA-N
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Description

“(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride” is a compound that features a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 .


Synthesis Analysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecules depicted in Fig. 1 may be classified into two main groups contingent on whether or not a bridgehead carbon is present . In this regard, camphor, sordarins, and bornanesultam belong to the same group .


Chemical Reactions Analysis

The reaction would be effected through a hydrogen bond catalysis . To this end, a chiral tertiary amine would be employed as the catalyst .

Scientific Research Applications

Synthesis and Stereochemistry

  • An improved synthesis method for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid was developed, focusing on a stereoselective synthesis approach and revising the specific rotation of the α-amino acid reported in literature (Tararov et al., 2002).

Constrained Proline Analogs and Medicinal Chemistry Applications

  • The compound has been utilized in the synthesis of enantiomerically pure conformationally constrained 4-hydroxyprolines, contributing to the formal synthesis of (+)-epibatidine, a potent analgesic (Avenoza et al., 1999).
  • It serves as a precursor in the synthesis of various β-functionalised proline analogues, illustrating its versatility in synthesizing complex amino acids (Buñuel et al., 2001).
  • The compound is a key building block in medicinal chemistry due to its bicyclic nature and conformational constraints, as demonstrated in the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (Napolitano et al., 2010).

Catalytic Potential in Organic Reactions

  • Its application in organocatalytic reactions was explored, specifically in the direct aldol reaction between acetone and 4-nitrobenzaldehyde, revealing the compound's potential as a more selective catalyst compared to its monocyclic analogue (Armstrong et al., 2009).

Structural and Conformational Studies

  • Structural characterization of related compounds, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, aids in understanding the structural features of the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine (Britvin & Rumyantsev, 2017).

Role in Synthesis of Analogs and Derivatives

  • It has been instrumental in the synthesis of various analogues and derivatives, such as constrained glutamic acid analogue (Hart & Rapoport, 1999), and backbone-constrained γ-amino acid analogues(Garsi et al., 2022).

properties

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAJPOKLIRLLD-YAFCINRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610077
Record name (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

CAS RN

448949-65-3
Record name (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 2
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 3
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 4
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 5
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 6
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
VI Tararov, R Kadyrov, Z Kadyrova, N Dubrovina… - Tetrahedron …, 2002 - Elsevier
A facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis of the corresponding α-amino ester hydrochloride is …
Number of citations: 35 www.sciencedirect.com

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